molecular formula C16H14BrIO3 B15243774 Methyl 2-(4-((2-bromobenzyl)oxy)-3-iodophenyl)acetate

Methyl 2-(4-((2-bromobenzyl)oxy)-3-iodophenyl)acetate

Cat. No.: B15243774
M. Wt: 461.09 g/mol
InChI Key: KCNMIVGTRYGSOH-UHFFFAOYSA-N
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Description

Methyl 2-(4-((2-bromobenzyl)oxy)-3-iodophenyl)acetate is an organic compound that belongs to the class of aromatic esters. This compound is characterized by the presence of bromine and iodine atoms attached to a benzene ring, which is further connected to a methyl ester group. The unique structure of this compound makes it an interesting subject for various chemical and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-(4-((2-bromobenzyl)oxy)-3-iodophenyl)acetate typically involves multiple steps. One common method includes the following steps:

    Bromination: The starting material, 2-bromobenzyl alcohol, is brominated using bromine in the presence of a catalyst.

    Iodination: The brominated product is then subjected to iodination using iodine and a suitable oxidizing agent.

    Esterification: The final step involves the esterification of the iodinated product with methyl acetate in the presence of an acid catalyst.

Industrial Production Methods

Industrial production of this compound may involve similar steps but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(4-((2-bromobenzyl)oxy)-3-iodophenyl)acetate can undergo various types of chemical reactions, including:

    Substitution Reactions: The bromine and iodine atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.

    Coupling Reactions: The aromatic ring can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex structures.

Common Reagents and Conditions

    Nucleophilic Substitution: Sodium hydroxide or potassium carbonate in an organic solvent.

    Electrophilic Substitution: Halogenating agents like chlorine or bromine.

    Oxidation: Potassium permanganate or chromium trioxide.

    Reduction: Sodium borohydride or lithium aluminum hydride.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield derivatives with different functional groups, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

Methyl 2-(4-((2-bromobenzyl)oxy)-3-iodophenyl)acetate has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential use in drug development and as a diagnostic agent.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 2-(4-((2-bromobenzyl)oxy)-3-iodophenyl)acetate involves its interaction with specific molecular targets. The bromine and iodine atoms can form halogen bonds with proteins or nucleic acids, affecting their structure and function. The ester group can also undergo hydrolysis, releasing the active phenolic compound.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 2-(4-((2-chlorobenzyl)oxy)-3-iodophenyl)acetate
  • Methyl 2-(4-((2-fluorobenzyl)oxy)-3-iodophenyl)acetate
  • Methyl 2-(4-((2-methylbenzyl)oxy)-3-iodophenyl)acetate

Uniqueness

Methyl 2-(4-((2-bromobenzyl)oxy)-3-iodophenyl)acetate is unique due to the presence of both bromine and iodine atoms, which can significantly influence its reactivity and interactions with other molecules. This dual halogenation makes it a valuable compound for studying halogen bonding and its effects on chemical and biological systems.

Properties

Molecular Formula

C16H14BrIO3

Molecular Weight

461.09 g/mol

IUPAC Name

methyl 2-[4-[(2-bromophenyl)methoxy]-3-iodophenyl]acetate

InChI

InChI=1S/C16H14BrIO3/c1-20-16(19)9-11-6-7-15(14(18)8-11)21-10-12-4-2-3-5-13(12)17/h2-8H,9-10H2,1H3

InChI Key

KCNMIVGTRYGSOH-UHFFFAOYSA-N

Canonical SMILES

COC(=O)CC1=CC(=C(C=C1)OCC2=CC=CC=C2Br)I

Origin of Product

United States

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